

# Preliminary Efficacy of K-975: A Technical Overview

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Compound of Interest		
Compound Name:	K-975	
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Executive Summary: **K-975** is a potent, selective, and orally active first-in-class inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of malignant pleural mesothelioma (MPM), a cancer frequently characterized by alterations in the Hippo signaling pathway.[3][4][5] **K-975** acts by covalently binding to a conserved cysteine residue within TEAD transcription factors, thereby disrupting the protein-protein interactions (PPI) with the transcriptional co-activators YAP and TAZ that drive oncogenic gene expression.[1][3][5][6] This report summarizes the preliminary efficacy data for **K-975**, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used in its evaluation.

# Mechanism of Action: Inhibition of the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell fate.[5] In many cancers, including MPM, inactivation of upstream Hippo pathway components (such as NF2) leads to the nuclear translocation of the transcriptional co-activators Yes-associated protein 1 (YAP1) and Transcriptional coactivator with PDZ-binding motif (TAZ).[3][5] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[5][7]

**K-975** directly targets this interaction.[2][8] X-ray crystallography has revealed that **K-975** forms a covalent bond with a highly conserved cysteine residue (Cys359 in TEAD1) located in the lipid-binding pocket of TEAD, a site also known for S-palmitoylation.[1][3][4][6] This binding

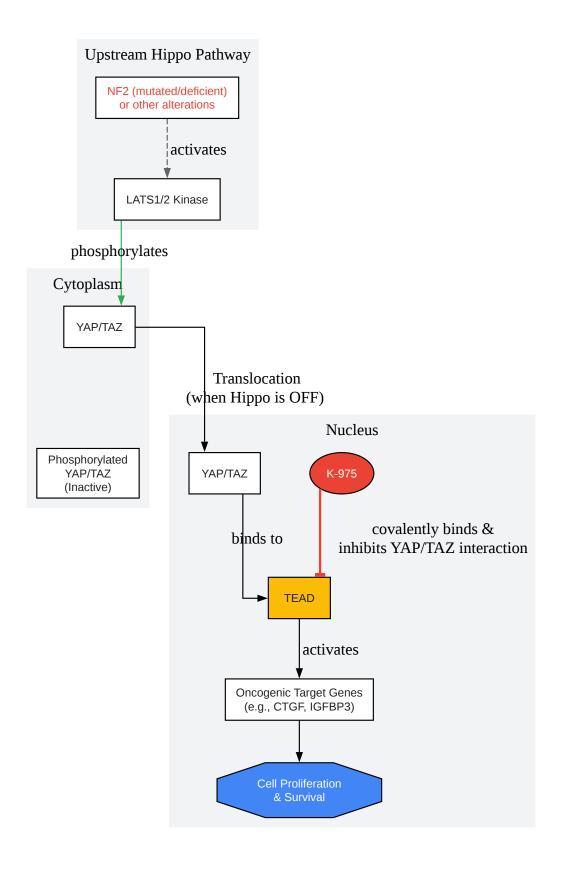






allosterically inhibits the PPI between TEAD and YAP/TAZ, preventing the formation of the active transcriptional complex and suppressing the expression of downstream target genes.[3] [4][6]





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**Caption:** Mechanism of **K-975** in the Hippo Signaling Pathway.



## In Vitro Efficacy

**K-975** demonstrates potent anti-proliferative activity across various MPM cell lines, with a notably stronger effect in cells with Hippo pathway alterations, such as NF2 deficiency.[1][3]

### **Anti-Proliferative Activity**

The growth inhibitory (GI50) concentrations highlight the compound's potency in MPM cell lines after 144 hours of incubation.[1][3][8]

Cell Line	NF2 Status	GI50 (nM)	Citation(s)
NCI-H226	Non-expressing	~20 - 30	[6][8]
MSTO-211H	Expressing	50	[8]
NCI-H2052	Non-expressing	180	[8]

#### **Target Engagement and Downstream Gene Regulation**

**K-975** effectively inhibits the PPI between YAP/TAZ and TEAD in cellular assays.[1][3][6] This target engagement translates to the modulation of downstream gene expression. In NCI-H226 cells, treatment with **K-975** for 24 hours leads to a dose-dependent decrease in the mRNA expression of canonical TEAD target genes, such as CTGF and IGFBP3, and an increase in genes like FBXO32, mirroring the effects of direct YAP1 knockdown.[1][7]

### In Vivo Efficacy

The anti-tumor properties of **K-975** were evaluated in mouse xenograft models using human MPM cell lines.

#### **Subcutaneous Xenograft Models**

Oral administration of **K-975** resulted in significant, dose-dependent tumor growth inhibition in both NCI-H226 and MSTO-211H subcutaneous xenograft models.[1][3][8]



Model	Dosing Regimen	Outcome	Citation(s)
NCI-H226 s.c.	10, 30, 100, 300 mg/kg, p.o., twice daily, 14 days	Strong anti-tumor effect observed.[3]	[3]
MSTO-211H s.c.	30, 100, 300 mg/kg, p.o., twice daily, 14 days	Strong anti-tumor effect observed.[3]	[3]

### **Orthotopic Xenograft Model**

In a more clinically relevant orthotopic xenograft model using NCI-H226 cells, **K-975** demonstrated a significant survival benefit, further underscoring its potential as a therapeutic agent for MPM.[6][8]

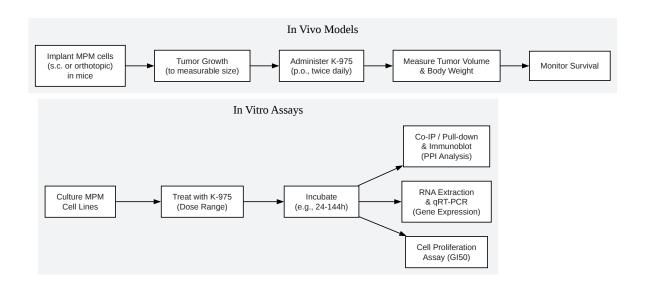
# **Toxicology**

Preliminary toxicity studies were performed in rats and monkeys using a derivative of **K-975** with optimized bioavailability.[6][8] While two-week studies showed no deaths or obvious signs of toxicity, pathological findings indicated potential renal toxicity, including proteinuria.[4][8][9]

# **Detailed Experimental Protocols**

The following sections describe the general methodologies used to evaluate the efficacy of **K-975**.





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**Caption:** General workflow for preclinical evaluation of **K-975**.

### **Cell Proliferation Assay**

- Cell Lines: Human MPM cell lines (e.g., NCI-H226, MSTO-211H, NCI-H2052) are seeded in multi-well plates.[3][8]
- Treatment: Cells are treated with a range of K-975 concentrations (e.g., 0.1 nM to 10,000 nM).[1]
- Incubation: Plates are incubated for an extended period, typically 144 hours (6 days), to assess anti-proliferative effects.[1][3]
- Readout: Cell viability is measured using a standard method (e.g., CellTiter-Glo®).
- Analysis: Data is normalized to vehicle-treated controls, and GI50 values are calculated using non-linear regression.



#### YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Assay

- Method: A Halo-tag pull-down assay is utilized in a relevant cell line, such as NCI-H226.[3]
- Protocol:
  - NCI-H226 cells are transfected with a construct expressing a Halo-tagged YAP or TAZ protein.
  - Cells are treated with varying concentrations of K-975 (e.g., 10 nM to 10,000 nM) for 24 hours.
  - Cell lysates are collected, and the Halo-tagged protein is captured using HaloLink resin.
  - The pulled-down complex is washed, and co-immunoprecipitated endogenous TEAD1 and TEAD4 proteins are detected by immunoblotting.[1][3]
- Analysis: The intensity of the TEAD bands is quantified to determine the extent of PPI inhibition relative to vehicle controls.

#### In Vivo Tumor Xenograft Study

- Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used.
- Tumor Implantation: Human MPM cells (e.g., 5 x 10<sup>6</sup> NCI-H226 or MSTO-211H cells) are injected subcutaneously into the flank of each mouse.
- Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into vehicle and treatment groups.
- Drug Administration: **K-975** is formulated for oral administration (e.g., in a CMC-Na suspension) and given twice daily for a specified duration, such as 14 days.[2][3] Doses typically range from 10 to 300 mg/kg.[3]
- Monitoring: Tumor volumes and mouse body weights are measured every 3-4 days to assess efficacy and toxicity.[3]



 Endpoint: The study is concluded after the treatment period, and tumors are excised for further analysis (e.g., biomarker studies). For survival studies, mice are monitored until a pre-defined endpoint is reached.

#### Conclusion

The preliminary data strongly support **K-975** as a potent and selective inhibitor of the YAP/TAZ-TEAD transcriptional complex. It demonstrates robust anti-tumor efficacy in both in vitro and in vivo models of malignant pleural mesothelioma, particularly in tumors with a deficient Hippo pathway.[3][5][7] While early toxicity studies have flagged a potential for renal toxicity that warrants further investigation, **K-975** represents a promising therapeutic candidate for a cancer with limited treatment options.[4][6][8] Further research may also explore its efficacy in other YAP/TAZ-driven cancers and in combination with other therapeutic agents.[7][10]

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